molecular formula C26H25F3N2O3 B6141072 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B6141072
M. Wt: 470.5 g/mol
InChI Key: BJLXJLTXJWGSQC-UHFFFAOYSA-N
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Description

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound featuring an indole derivative structure. Indoles are renowned for their diverse pharmacological activities and this particular compound could possess unique properties suitable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione likely involves multi-step reactions:

  • Starting from an indole intermediate, the 2-methyl-5-(trifluoromethoxy) group can be introduced via electrophilic aromatic substitution.

  • Subsequent coupling with the appropriate amine derivative forms the ethylamine side chain.

  • This compound then undergoes a condensation reaction with a cyclohexane-1,3-dione derivative under basic or acidic conditions to yield the final product.

Industrial Production Methods

For large-scale production, optimizations might include:

  • Utilization of high-yielding catalytic processes.

  • Solvent selection to enhance reaction rates and product isolation.

  • Implementation of continuous flow chemistry to streamline production and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione undergoes various reactions:

  • Oxidation: : Using reagents like m-chloroperbenzoic acid (MCPBA) could form oxides or peroxides.

  • Reduction: : Catalytic hydrogenation may reduce double bonds or other reducible functionalities.

  • Substitution: : Nucleophilic aromatic substitution with halides to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : MCPBA or potassium permanganate in solvents like dichloromethane.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Sodium hydride (NaH) as a base for nucleophilic aromatic substitutions.

Major Products

Reaction outcomes include various substituted indole derivatives, possible ring-opened or rearranged structures depending on reaction conditions.

Scientific Research Applications

Chemistry: : Useful as a building block in synthesis due to the presence of reactive functional groups. Biology : Potential bioactive compound, useful in the development of pharmaceuticals. Medicine : Could be explored for anti-inflammatory, anticancer, or antimicrobial properties. Industry : May find applications in the synthesis of advanced materials or as a precursor to more complex molecules.

Mechanism of Action

Mechanism: : This compound might interact with biological macromolecules by binding to specific receptors or enzymes. Molecular Targets : It could target proteins like kinases, which play roles in signaling pathways. Pathways Involved : Likely involved in inhibiting or activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-({2-[2-chloro-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

  • 2-[1-({2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

  • 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-pyrrole-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

Uniqueness

  • Trifluoromethoxy Group: : The trifluoromethoxy substituent significantly influences the electronic properties and biological activity, differentiating it from analogues.

  • Indole Core: : Provides structural versatility and potential for varied pharmacological effects.

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O3/c1-15-20(21-14-19(34-26(27,28)29)8-9-22(21)31-15)10-11-30-16(2)25-23(32)12-18(13-24(25)33)17-6-4-3-5-7-17/h3-9,14,18,31-32H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLXJLTXJWGSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN=C(C)C3=C(CC(CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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